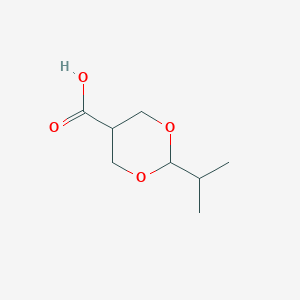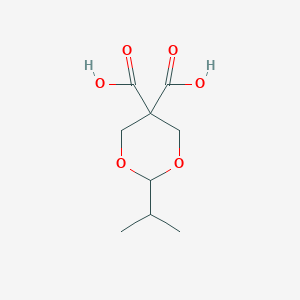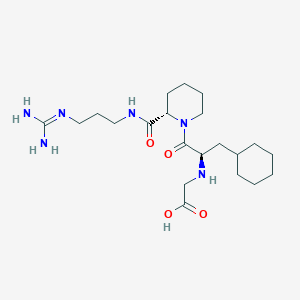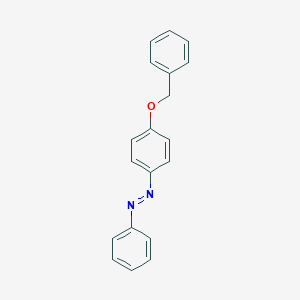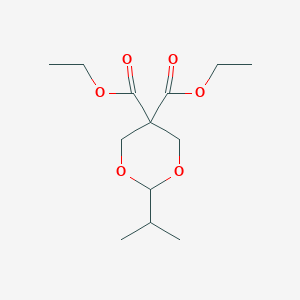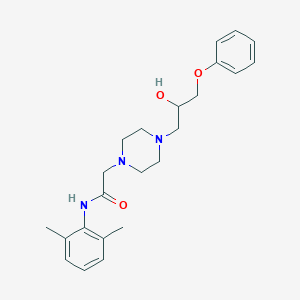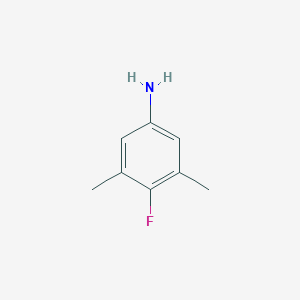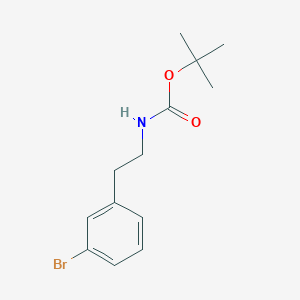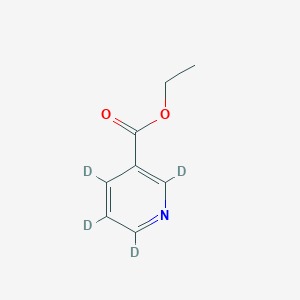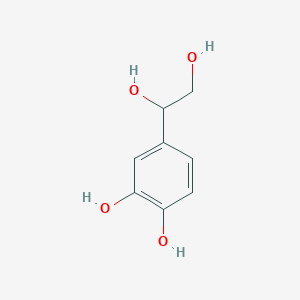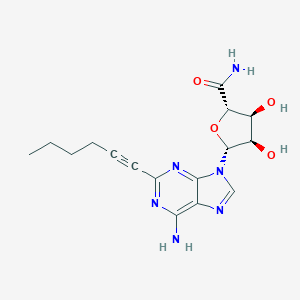
Ezetimibdiacetat
Übersicht
Beschreibung
Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to lower cholesterol levels in the blood. It works by inhibiting the absorption of cholesterol in the small intestine, making it an essential drug for managing hypercholesterolemia and related cardiovascular conditions .
Wissenschaftliche Forschungsanwendungen
Ezetimibe Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cholesterol absorption inhibitors.
Biology: Investigated for its effects on cholesterol metabolism and transport.
Medicine: Used in the development of new cholesterol-lowering drugs and combination therapies.
Industry: Employed in the formulation of pharmaceutical products aimed at managing hypercholesterolemia.
Wirkmechanismus
Target of Action
Ezetimibe Diacetate primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
Mode of Action
Ezetimibe Diacetate works by binding to a transmembrane loop of the NPC1L1 protein . This interaction inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by Ezetimibe Diacetate is the cholesterol absorption pathway in the intestine . By inhibiting the NPC1L1 protein, Ezetimibe Diacetate disrupts the normal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the cholesterol pool within the liver, causing an increase in the clearance of cholesterol from the bloodstream .
Pharmacokinetics
Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: Cmax (65.73 ± 47.14 ng·mL−1), Tmax (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL−1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL−1) . These parameters indicate that Ezetimibe Diacetate is well-absorbed and has a long half-life, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of Ezetimibe Diacetate’s action include a significant reduction in levels of low-density lipoprotein cholesterol (LDL-C) . Preclinical models have shown that ezetimibe alone could inhibit the development and progression of cancer through a variety of mechanisms, including anti-angiogenesis, stem cell suppression, anti-inflammation, immune enhancement, and anti-proliferation .
Action Environment
Ezetimibe Diacetate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet, as it targets the absorption of dietary cholesterol . Furthermore, genetic factors such as the presence or absence of the NPC1L1 protein can influence the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Ezetimibe Diacetate interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Cellular Effects
Ezetimibe Diacetate has been shown to reduce the sizes of adipocytes in visceral fat and serum levels of free fatty acids, to induce fatty acid oxidation, to improve adipocytic inflammation, and to partially improve glycemic index values . It also reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .
Molecular Mechanism
Ezetimibe Diacetate exerts its effects at the molecular level by inhibiting the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . It has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids .
Temporal Effects in Laboratory Settings
Ezetimibe Diacetate has been shown to be safe and well-tolerated in various studies. The estimated terminal half-life of Ezetimibe Diacetate and its glucuronide is approximately 22 hours . An approximate 2-fold accumulation is observed upon repeated once-daily administration .
Dosage Effects in Animal Models
In animal models, Ezetimibe Diacetate has been shown to attenuate the development of atherosclerosis . The antiatherosclerotic effects of Ezetimibe Diacetate have been demonstrated in a variety of animal models .
Metabolic Pathways
The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .
Transport and Distribution
Ezetimibe Diacetate is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide . Total Ezetimibe Diacetate concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination .
Subcellular Localization
Ezetimibe Diacetate is localized within enterocytes of the intestinal villi . The subcellular distribution of Ezetimibe Diacetate is regulated by cholesterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ezetimibe Diacetate can be synthesized through a series of chemical reactions starting from Ezetimibe. The process involves acetylation of Ezetimibe using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the synthesis of Ezetimibe Diacetate follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ezetimibe Diacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ezetimibe: The parent compound, primarily used for the same purpose but without the acetyl groups.
Simvastatin: A statin that lowers cholesterol by inhibiting its synthesis in the liver.
Atorvastatin: Another statin with a similar mechanism to Simvastatin but with different pharmacokinetic properties.
Uniqueness: Ezetimibe Diacetate is unique in its dual action of inhibiting cholesterol absorption while also potentially offering different pharmacokinetic properties due to the presence of acetyl groups. This can lead to variations in absorption, distribution, metabolism, and excretion compared to its parent compound .
Eigenschaften
IUPAC Name |
[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-ZONZVBGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440935 | |
| Record name | Ezetimibe Diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163380-20-9 | |
| Record name | Ezetimibe Diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



